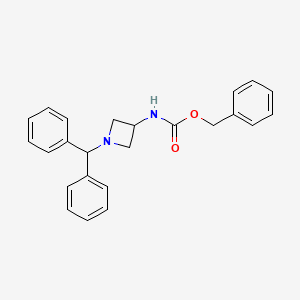

Benzyl (1-benzhydrylazetidin-3-yl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(1-benzhydrylazetidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2/c27-24(28-18-19-10-4-1-5-11-19)25-22-16-26(17-22)23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23H,16-18H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSCDAWHXMTYHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxyazetidine Intermediate Pathway

A Royal Society of Chemistry protocol synthesizes (1-benzhydrylazetidin-3-yl) N-phenylcarbamate from 1-(diphenylmethyl)-3-hydroxyazetidine and phenyl isocyanate. Adapting this for benzyl chloroformate would involve:

-

Activating the hydroxyl group with a leaving group (e.g., mesylate or tosylate).

-

Substituting phenyl isocyanate with benzyl chloroformate in the presence of K₂CO₃.

Industrial-Scale Considerations

Purification and Isolation

Large-scale production often employs recrystallization over column chromatography. For example, a patent reports isolating N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide with 79.2% yield using isopropyl alcohol/water mixtures. Similar protocols could be adapted for the target compound.

Chemical Reactions Analysis

Types of Reactions: Benzyl (1-benzhydrylazetidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The benzhydryl and benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of benzhydryl ketone or benzyl ketone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzhydryl or benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl (1-benzhydrylazetidin-3-yl)carbamate has been identified as a promising intermediate in the synthesis of bioactive azetidine derivatives. The azetidine moiety is known for its versatility in medicinal chemistry, allowing for modifications that can lead to compounds with enhanced pharmacological properties.

Synthesis and Derivatives

Recent studies have demonstrated efficient synthetic routes for generating azetidine derivatives from this compound. For instance, a single-step synthesis method has shown that this compound can be transformed into various azetidine-3-amines, which are essential in drug development for their potential therapeutic effects against various diseases .

Neuropharmacological Applications

The compound is also being explored for its neuropharmacological properties. Research indicates that derivatives of azetidine can act as inhibitors of GlyT1 (Glycine Transporter 1), which plays a crucial role in neurotransmission and neuronal plasticity. This inhibition could potentially lead to treatments for neurological disorders such as schizophrenia and other cognitive deficits .

Potential Therapeutic Uses

The neuroprotective effects of this compound derivatives suggest their utility in enhancing cognitive function and facilitating recovery from neurological impairments. Studies have shown that these compounds can augment the efficiency of cognitive and motor training, making them candidates for rehabilitation therapies following strokes or other brain injuries .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Antitumor Activity : In vitro studies have evaluated the cytotoxic effects of azetidine derivatives against cancer cell lines, revealing promising anticancer activity. For example, certain derivatives exhibited significant inhibitory effects on A549 human lung adenocarcinoma cells, suggesting potential applications in cancer therapy .

- Cholinesterase Inhibition : Compounds related to this compound have been assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition is linked to enhanced cholinergic activity, which may be beneficial in treating Alzheimer's disease and other cognitive disorders .

Summary of Findings

The applications of this compound span several important areas in medicinal chemistry and pharmacology:

Mechanism of Action

The mechanism of action of Benzyl (1-benzhydrylazetidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues with Varying Protecting Groups

The choice of carbamate protecting groups significantly impacts solubility, stability, and toxicity:

†Inferred from structurally related benzyl carbamates .

- Key Insight : The benzyl carbamate group introduces higher toxicity risks (e.g., oral toxicity, skin/eye irritation) compared to tert-butyl analogs, as seen in GHS classifications . However, benzyl derivatives may offer superior reactivity in coupling reactions, critical for downstream functionalization .

Analogues with Modified Azetidine Substituents

Variations in azetidine ring substituents alter pharmacological activity and physicochemical properties:

- Key Insight: Ethyl or phosphoryl substituents enhance target specificity. For example, the phosphoryl group in improves binding to enzymatic active sites, while aminopyrimidine derivatives () optimize receptor affinity .

Heterocyclic Ring Variants

Replacing azetidine with pyrrolidine or piperidine alters ring flexibility and pharmacokinetics:

- Key Insight : Piperidine derivatives (e.g., ) exhibit enhanced membrane permeability due to reduced ring strain, whereas azetidine alcohols () prioritize hydrogen-bonding interactions .

Biological Activity

Benzyl (1-benzhydrylazetidin-3-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including azetidinylation reactions. A notable synthesis approach involves the reaction of 1-benzhydrylazetidin-3-yl methanesulfonate with amines, yielding azetidine derivatives that exhibit significant biological activity .

The molecular formula of this compound is C25H32N2O2, with a molecular weight of 396.54 g/mol. The compound features a carbamate functional group, which is often associated with enhanced bioactivity and solubility profiles.

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit anticancer properties. For instance, azetidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Interaction with Histamine Receptors

This compound has been investigated for its interaction with histamine receptors, particularly the H4 receptor. The H4 receptor is implicated in inflammatory responses and has become a target for drug development aimed at treating allergic conditions and other inflammatory diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest that this compound is a substrate for certain cytochrome P450 enzymes, indicating potential interactions with other drugs . Toxicological assessments are necessary to evaluate its safety profile in clinical settings.

Case Studies

Several case studies have highlighted the efficacy of azetidine derivatives in preclinical models:

- Study on Anticancer Effects : In vitro studies demonstrated that azetidine derivatives significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

- Histamine H4 Receptor Modulation : A study focused on the modulation of the H4 receptor revealed that certain derivatives of this compound acted as antagonists, effectively reducing histamine-induced chemotaxis in mast cells.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C25H32N2O2 |

| Molecular Weight | 396.54 g/mol |

| Anticancer Activity | Yes (in vitro studies) |

| Histamine Receptor Interaction | Modulates H4 receptor |

| Cytochrome P450 Substrate | Yes |

Q & A

Q. What synthetic routes are effective for synthesizing Benzyl (1-benzhydrylazetidin-3-yl)carbamate, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via carbamate coupling reactions using benzyl chloroformate and 1-benzhydrylazetidin-3-amine. Key steps include:

Protection : Introduce the benzyl carbamate group under anhydrous conditions to avoid hydrolysis .

Characterization : Use NMR (¹H/¹³C) to confirm azetidine ring integrity and carbamate formation. Mass spectrometry (HRMS) validates molecular weight. For crystalline intermediates, X-ray crystallography (via SHELXL ) provides unambiguous structural confirmation.

Critical Note : Monitor reaction pH to prevent premature deprotection of the carbamate group .

Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves stereochemistry and bond angles, especially for the azetidine ring and benzhydryl group .

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., benzylic CH2 at δ 4.8–5.2 ppm; azetidine protons at δ 3.2–3.8 ppm). ¹³C NMR detects carbamate carbonyl signals near δ 155–160 ppm .

- FT-IR : Confirms carbamate C=O stretching (1690–1730 cm⁻¹) and N-H bending (1530–1560 cm⁻¹) .

Advanced Research Questions

Q. How does the stability of the benzyl carbamate group vary under different catalytic or pH conditions, and how can this be optimized?

- Methodological Answer : The benzyl carbamate (Cbz) group is labile under acidic or reductive conditions but stable in basic media. Key stability

| Condition | Stability (Cbz Group) | Reference |

|---|---|---|

| pH < 1 (100°C) | Rapid cleavage | |

| pH = 9 (RT) | Stable (>24 hrs) | |

| H₂/Pd-C (RT) | Complete hydrogenolysis | |

| Optimization Strategies : |

Q. What strategies mitigate racemization during the synthesis of stereospecific derivatives of this compound?

- Methodological Answer : Racemization risks arise at the azetidine ring’s chiral center. Mitigation approaches include:

- Low-Temperature Reactions : Conduct coupling steps at –20°C to reduce epimerization .

- Chiral Auxiliaries : Use (R)- or (S)-configured benzhydryl groups to enforce stereochemical control .

- Analytical Monitoring : Track enantiopurity via chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy .

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

- Methodological Answer : Discrepancies may arise from variations in bioavailability or target-binding kinetics. Address this by:

Physicochemical Profiling : Measure logP (e.g., 2.8–3.5 for this compound) to assess membrane permeability .

Enzyme Assays : Compare IC₅₀ values in purified enzyme vs. cell-based systems. Use surface plasmon resonance (SPR) to quantify binding kinetics .

Metabolite Screening : Identify hydrolytic byproducts (e.g., free azetidine) via LC-MS to rule offtarget effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity with nucleophiles?

- Methodological Answer : Contradictions may stem from solvent polarity or steric effects. For example:

- In polar aprotic solvents (DMF, DMSO), the carbamate reacts sluggishly with amines due to poor electrophilicity.

- In nonpolar solvents (toluene), steric hindrance from the benzhydryl group slows nucleophilic attack.

Resolution : Use computational modeling (DFT) to map electrostatic potential surfaces and identify reactive sites .

Safety and Handling

Q. What safety protocols are critical when handling this compound in catalytic hydrogenation reactions?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent exposure to H₂ gas (flammable) and Pd-C dust .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid latex due to solvent compatibility issues .

- Waste Disposal : Quench Pd-C residues with water before disposal to prevent exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.